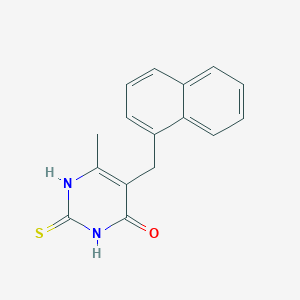

6-methyl-5-(1-naphthylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-methyl-5-(1-naphthylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone” belongs to the class of dihydropyrimidinones . Dihydropyrimidinones are an important class of nitrogen-containing heterocycles . They show significant biological activities such as anti-cancer, anti-inflammatory, anti-hypertensive, antifungal, anti-bacterial, anti-viral, anti-parasitic, anti-oxidant, anti-diabetic, and anti-epileptic .

Synthesis Analysis

Dihydropyrimidinones are typically synthesized via a multicomponent reaction known as the Biginelli reaction . This involves the reaction of an aldehyde, β-ketoester, and urea or thiourea .科学的研究の応用

- AMG has shown promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action and potential as a targeted therapy for specific cancer types .

- AMG exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. It may serve as a lead compound for developing novel anti-inflammatory drugs. Researchers are exploring its impact on cytokines, enzymes, and immune responses .

- AMG displays antibacterial activity against both Gram-positive and Gram-negative bacteria. Investigations focus on its mode of action, potential synergies with existing antibiotics, and development of new antibacterial formulations .

- Studies suggest that AMG has neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers investigate its potential in treating conditions like Alzheimer’s disease and Parkinson’s disease .

- AMG can be used as a probe in nuclear magnetic resonance (NMR) spectroscopy. Its distinct chemical shifts and coupling patterns provide valuable information about molecular structures and interactions. Researchers utilize AMG to study reaction mechanisms, ligand binding, and conformational changes .

- AMG serves as a precursor in organic synthesis. Its unique structure allows for diverse functionalization, making it valuable for creating complex molecules. Additionally, AMG derivatives may act as catalysts in various transformations, such as C–C bond formation or asymmetric reactions .

Anticancer Activity

Anti-inflammatory Properties

Antibacterial Agent

Neuroprotective Effects

NMR Spectroscopy Probe

Chemical Synthesis and Catalysts

作用機序

将来の方向性

特性

IUPAC Name |

6-methyl-5-(naphthalen-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-14(15(19)18-16(20)17-10)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGURNPQPKBBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-5-(naphthalen-1-ylmethyl)-2-sulfanylpyrimidin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)

![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)

![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)